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molecular formula C10H7NS B8694920 2H-1-Benzothiopyran-4-carbonitrile CAS No. 83554-99-8

2H-1-Benzothiopyran-4-carbonitrile

Cat. No. B8694920
M. Wt: 173.24 g/mol
InChI Key: XMMTXSZWUNGPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382951

Procedure details

80 mg of zinc iodide are added to 1.7 g 1-thiochroman-4-one in benzene followed by, dropwise, with stirring at room temperature, 2.4 g of trimethylsilylcyanide. After 8 hours reaction 2.8 ml of POCl3 and 16 ml of pyridine are added and the mixture refluxed for 8 hours. After cooling the mixture is poured onto ice/conc. HCl and, after addition of dichloromethane, separated. The organic phase is dried over MgSO4, concentrated by evaporation and purified by chromatography on kieselgel (eluant hexane/ethyl acetate; 4/1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
80 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=O)[CH2:3][CH2:2]1.C[Si]([C:16]#[N:17])(C)C.O=P(Cl)(Cl)Cl.Cl>C1C=CC=CC=1.[I-].[Zn+2].[I-].ClCCl.N1C=CC=CC=1>[C:16]([C:4]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[S:1][CH2:2][CH:3]=1)#[N:17] |f:5.6.7|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
1.7 g
Type
reactant
Smiles
S1CCC(C2=CC=CC=C12)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
80 mg
Type
catalyst
Smiles
[I-].[Zn+2].[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
ADDITION
Type
ADDITION
Details
is poured onto ice/conc
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
purified by chromatography on kieselgel (eluant hexane/ethyl acetate; 4/1)

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CCSC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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